![molecular formula C22H26FN5O2 B2710613 6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-64-1](/img/structure/B2710613.png)
6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It belongs to the class of compounds known as imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such complex imidazole derivatives often involves multiple steps and various chemical reactions. For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones, which are similar to the requested compound, involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
- FTI has been investigated for its potential as an anticancer agent. It inhibits farnesyltransferase, an enzyme involved in post-translational modification of proteins. By blocking farnesylation, FTI disrupts signaling pathways critical for cancer cell growth and survival .
- Researchers have explored FTI’s impact on neurological disorders. Its ability to modulate protein prenylation may influence neuronal function and synaptic plasticity. Investigations into neurodegenerative diseases like Alzheimer’s and Parkinson’s are ongoing .
- FTI exhibits antiviral properties against certain viruses. Studies suggest it interferes with viral replication by affecting protein prenylation. Researchers have explored its potential against HIV-1 and other viral infections .
- FTI’s impact on immune responses has intrigued scientists. By targeting protein prenylation, it may affect immune cell function, cytokine production, and inflammation. Immunomodulatory applications are being explored .
- Preclinical studies indicate that FTI may have antiepileptic effects. Its modulation of neuronal signaling pathways could contribute to seizure control. Further research is needed to validate this potential application .
- FTI’s impact on cardiovascular health has been investigated. By influencing protein prenylation, it may affect vascular smooth muscle cells, endothelial function, and atherosclerosis. Cardiovascular applications are an emerging area of interest .
Anticancer Properties
Neurological Disorders
Antiviral Activity
Immunomodulation
Antiepileptic Effects
Cardiovascular Health
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could be of interest in the development of new drugs or therapeutic agents. Further studies could also explore its physical and chemical properties in more detail.
properties
IUPAC Name |
6-(2-fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c1-5-6-7-10-13-26-20(29)18-19(25(4)22(26)30)24-21-27(14(2)15(3)28(18)21)17-12-9-8-11-16(17)23/h8-9,11-12H,5-7,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKPXNMDLQNEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


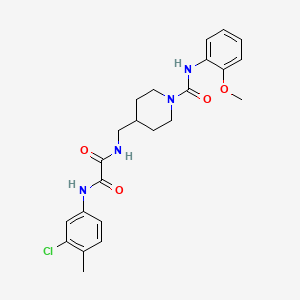
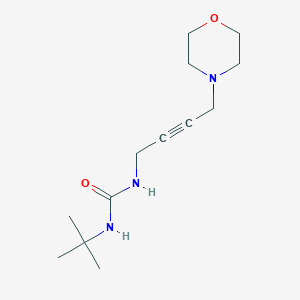
![diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2710533.png)
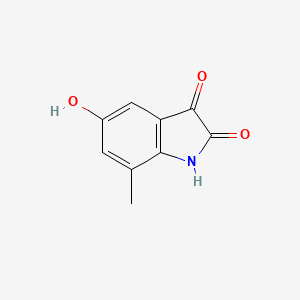
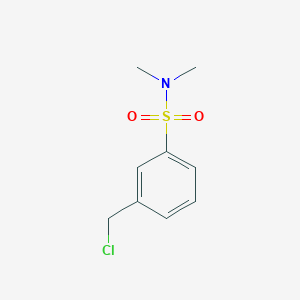
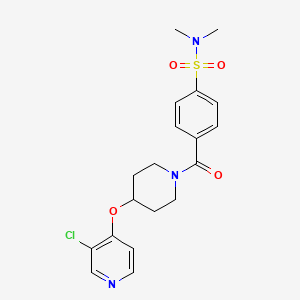
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)

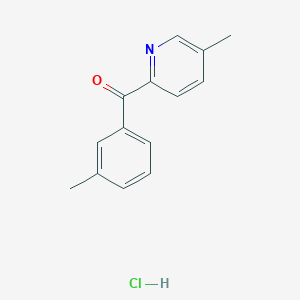
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)
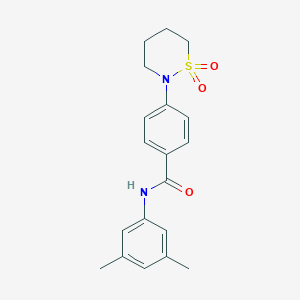

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)